molecular formula C12H17NO2 B7892778 4-(Cyclopropylmethoxy)-2-ethoxyaniline

4-(Cyclopropylmethoxy)-2-ethoxyaniline

Cat. No.: B7892778
M. Wt: 207.27 g/mol
InChI Key: MJYSPNUVTWUUQN-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-ethoxyaniline can be achieved through several methods. One common approach involves the reaction of 4-nitro-2-ethoxyaniline with cyclopropylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-ethoxyaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethoxy)aniline: Lacks the ethoxy group, which may affect its reactivity and applications.

    2-Ethoxyaniline: Lacks the cyclopropylmethoxy group, leading to different chemical properties and uses.

    4-(Cyclopropylmethoxy)-2-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.

Uniqueness

4-(Cyclopropylmethoxy)-2-ethoxyaniline is unique due to the presence of both cyclopropylmethoxy and ethoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-12-7-10(5-6-11(12)13)15-8-9-3-4-9/h5-7,9H,2-4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYSPNUVTWUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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